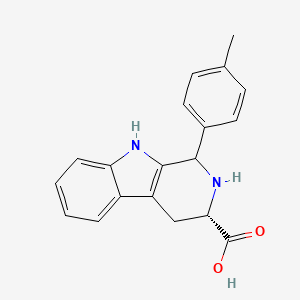
(3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities. This particular compound features a tetrahydro-beta-carboline core with a carboxylic acid group and a 4-methylphenyl substituent, making it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline core. The specific steps are as follows:
-
Pictet-Spengler Reaction
Reactants: 4-methylbenzaldehyde and tryptamine.
Conditions: Acidic medium (e.g., hydrochloric acid) at room temperature.
Product: 1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline.
-
Carboxylation
Reactants: The tetrahydro-beta-carboline intermediate and carbon dioxide.
Conditions: Basic medium (e.g., sodium hydroxide) under high pressure.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and high-pressure reactors for the carboxylation step, ensuring high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Aqueous or organic solvent, elevated temperature.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Organic solvent, room temperature.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Products: Halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Conditions: Varying temperatures and pressures depending on the reaction type.
科学的研究の応用
Chemistry
In chemistry, (3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound is studied for its potential neuroprotective and anti-cancer properties. Beta-carbolines are known to interact with various neurotransmitter systems, making them candidates for treating neurological disorders.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Studies have shown that beta-carbolines can inhibit monoamine oxidase enzymes, which are targets for antidepressant drugs. This compound’s specific interactions and efficacy are subjects of ongoing research.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
作用機序
The mechanism of action of (3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in antidepressant effects. Additionally, its interaction with DNA and proteins can induce apoptosis in cancer cells, contributing to its anti-cancer properties.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with similar neuroprotective properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Tetrahydroharmine: Shares structural similarities and biological activities.
Uniqueness
(3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is unique due to its specific 4-methylphenyl substituent, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(3S)-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-8-12(9-7-11)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)/t16-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATJFFJZXDUIAL-BHWOMJMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
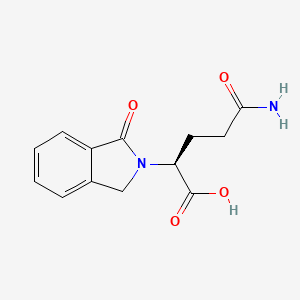
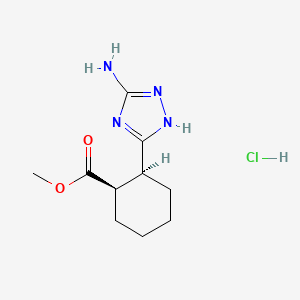
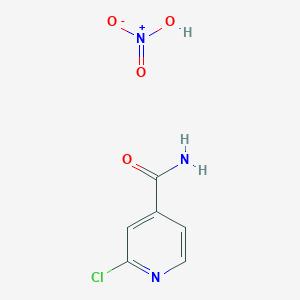
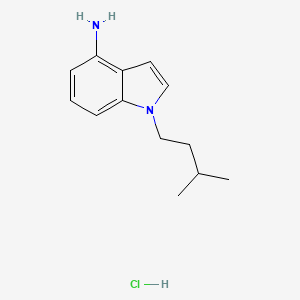
![1-methyl-2-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B7883866.png)
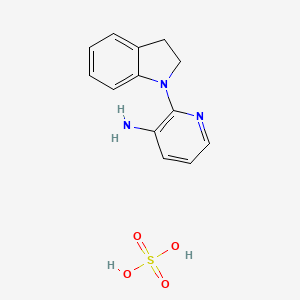
![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B7883871.png)
![methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate](/img/structure/B7883878.png)
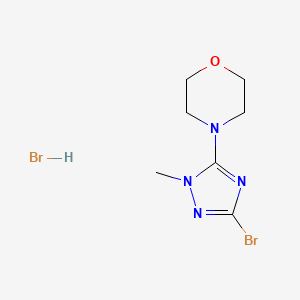
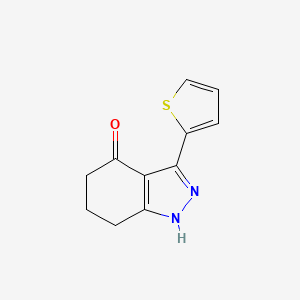
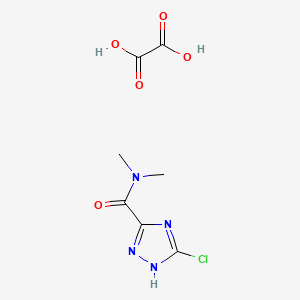
![4-fluoro-N-[1-(hydrazinecarbonyl)-2-phenylethyl]benzamide](/img/structure/B7883908.png)
![(3S)-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7883918.png)
![(3S)-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7883921.png)
